

Octaethylene Glycol Monomethyl Ether: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Octaethylene glycol monomethyl ether*

Cat. No.: *B1676798*

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Introduction

Octaethylene glycol monomethyl ether (m-OEG) is a discrete polyethylene glycol (dPEG®) derivative characterized by a defined chain length of eight ethylene glycol units and a terminal methyl ether group. Unlike traditional polydisperse PEGs, its monodispersity ensures batch-to-batch consistency and precise control over molecular weight, which is critical in pharmaceutical and biomedical research. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, relevant applications in drug development, and detailed experimental protocols.

Chemical Structure and Formula

Octaethylene glycol monomethyl ether is a hydrophilic molecule with a terminal hydroxyl group available for further chemical modification. Its structure provides a balance of aqueous solubility and organic compatibility.

- Chemical Formula: $C_{17}H_{36}O_9$ [\[1\]](#)[\[2\]](#)
- IUPAC Name: 2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol[\[3\]](#)
- Synonyms: m-PEG8-alcohol, Methyl-PEG8-alcohol, mPEG8-OH[\[4\]](#)[\[5\]](#)

Caption: 2D representation of **Octaethylene Glycol Monomethyl Ether**.

Physicochemical and Safety Data

The properties of **octaethylene glycol monomethyl ether** make it a versatile tool in various scientific applications. All quantitative data is summarized below for clarity.

Table 1: Physicochemical Properties

Property	Value	References
Molecular Weight	384.47 g/mol	[1] [2]
CAS Number	25990-96-9	[1] [2] [3] [4] [6]
Appearance	Colorless to light yellow/orange clear liquid	[1]
Physical State	Liquid (at 20°C)	[1] [3]
Boiling Point	216 °C at 2 mmHg	[5]
Specific Gravity	1.09 (at 20/20°C)	[1]
Refractive Index	~1.46	[1] [5]

| Purity | ≥96.0% (GC) |[\[1\]](#) |

Table 2: Safety and Handling Information

Category	Information	References
Signal Word	Warning	[3] [7]
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[3] [7]
Precautionary Statements	P261: Avoid breathing vapors/mist P280: Wear protective gloves/eye protection P302+P352: IF ON SKIN: Wash with plenty of soap and water P305+P351+P338: IF IN EYES: Rinse cautiously with water	[3] [7]

| Storage | Refrigerated (0-10°C), keep in a dry, well-ventilated place. Heat sensitive. |[\[3\]](#) |

Applications in Drug Development and Research

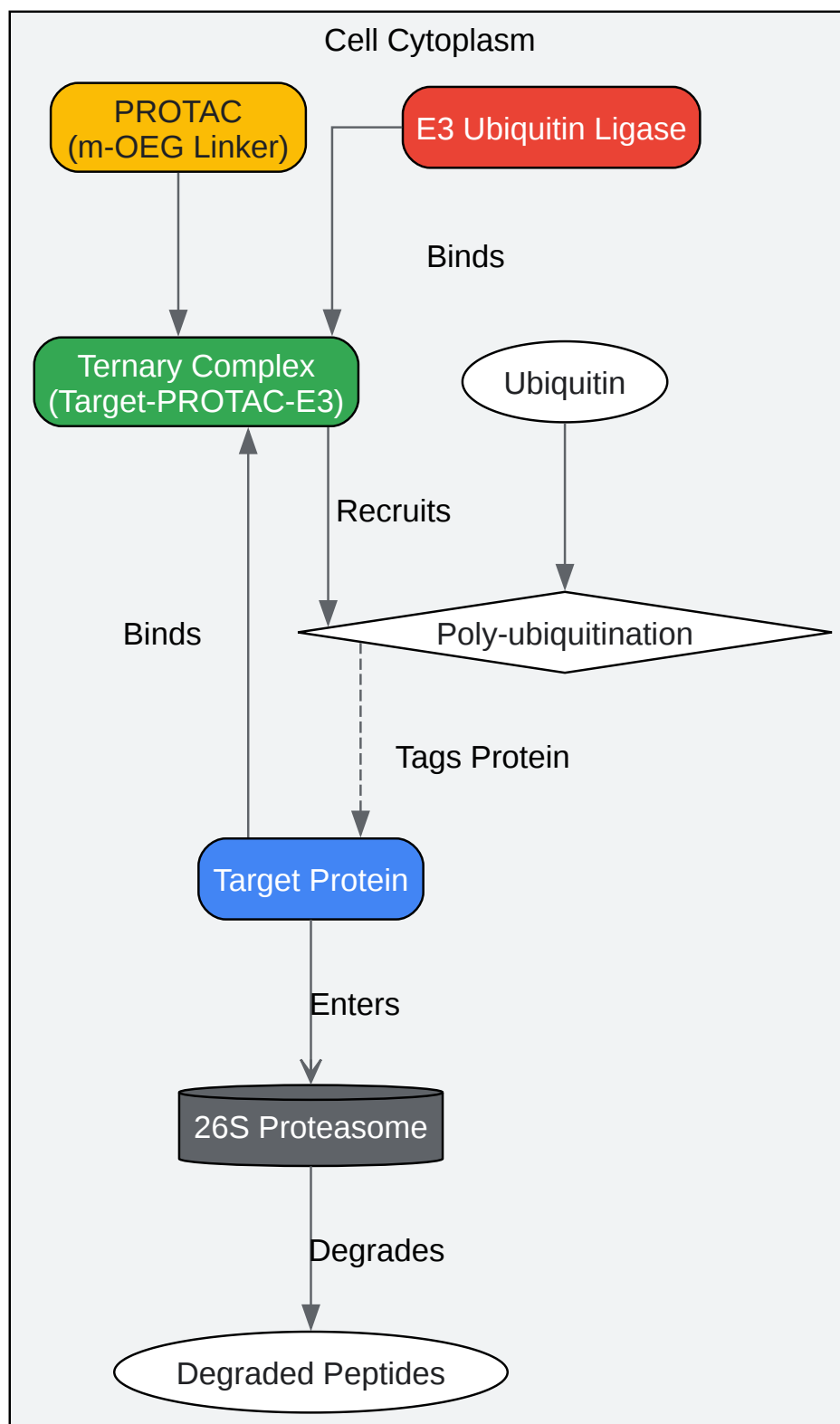
Octaethylene glycol monomethyl ether is widely used in medical research, drug delivery, and nanotechnology.[\[4\]](#) Its hydrophilic nature enhances the solubility of conjugated molecules in aqueous media, a crucial factor in biological applications.[\[4\]](#)[\[5\]](#)

Drug Delivery Systems

The amphiphilic nature of this compound makes it ideal for creating advanced drug delivery systems.[\[8\]](#) When incorporated into nanoparticles, micelles, or liposomes, the polyethylene glycol chain creates a hydrophilic shell. This "stealth effect" helps reduce clearance by the reticuloendothelial system (RES), thereby prolonging the circulation time of the therapeutic agent in the body.[\[8\]](#)

PROTAC Technology

This molecule serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The length and flexibility of the OEG linker are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).



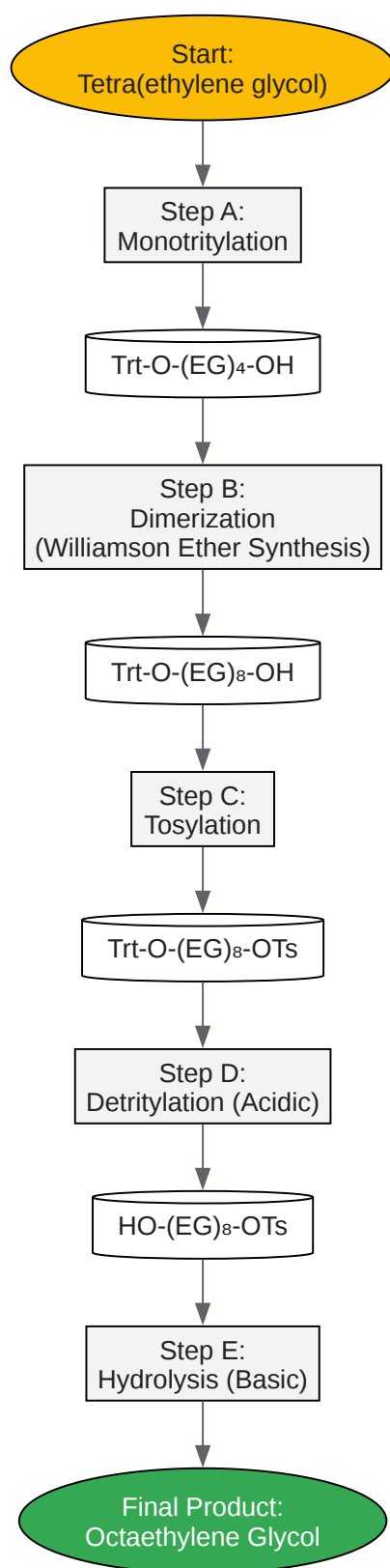
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Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols: Synthesis

A robust and scalable synthesis of monodisperse octaethylene glycol often involves a multi-step, chromatography-free process starting from a smaller glycol unit, such as tetra(ethylene glycol).^[9] The following protocol is adapted from established methodologies for producing a tosylated OEG precursor, which can then be hydrolyzed to the final product.^{[9][10]}

Workflow: Synthesis of Octaethylene Glycol



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Caption: Chromatography-free synthesis workflow for OEG.

Detailed Methodology

Step A: Monotritylation of Tetra(ethylene glycol)[9]

- In a round-bottom flask, dissolve tetra(ethylene glycol) in toluene.
- Remove residual water via azeotropic distillation under reduced pressure.
- Cool the solution and add triethylamine, followed by the dropwise addition of trityl chloride in toluene.
- Stir the reaction at room temperature and monitor its completion using Thin-Layer Chromatography (TLC).
- Upon completion, quench the reaction with methanol and remove the solvent under reduced pressure. The crude product, tetra(ethylene glycol) trityl ether, is used directly in the next step.

Step B: Dimerization via Williamson Ether Synthesis[9]

- Prepare a tosylated version of tetra(ethylene glycol) separately.
- Dissolve the crude tetra(ethylene glycol) trityl ether from Step A in anhydrous Tetrahydrofuran (THF).
- Add a strong base, such as sodium hydride, to deprotonate the terminal alcohol.
- Slowly add the tosylated tetra(ethylene glycol) to the reaction mixture.
- Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
- Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is octa(ethylene glycol) trityl ether.

Step C & D: Tosylation and Detritylation[9]

- Dissolve the crude product from Step B in THF and cool the flask in an ice bath.

- Add a solution of sodium hydroxide followed by the portion-wise addition of tosyl chloride. Stir vigorously at room temperature.
- Upon reaction completion, dilute with water and extract with an ether-based solvent. This yields the crude octa(ethylene glycol) trityl ether p-toluenesulfonate.
- To remove the trityl protecting group, dissolve the crude product in methanol and add a catalytic amount of p-toluenesulfonic acid monohydrate.
- Stir until detritylation is complete. Neutralize the acid with triethylamine and remove the solvent under reduced pressure.

Step E: Hydrolysis to Octaethylene Glycol^[9]

- Dissolve the tosylated product from Step D in a solvent mixture such as dioxane and water.
- Add a strong base (e.g., sodium hydroxide) and heat the mixture to reflux for several hours.
- Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
- After cooling, neutralize the reaction mixture with an acid (e.g., HCl).
- Remove the organic solvent under reduced pressure and extract the aqueous layer with dichloromethane to remove non-polar impurities.
- Saturate the remaining aqueous layer with sodium chloride and perform multiple extractions with dichloromethane to isolate the final octaethylene glycol product. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the purified product.

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